molecular formula C25H28N4 B12127186 N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12127186
M. Wt: 384.5 g/mol
InChI Key: BSSYHGSZLHSMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fused bicyclic core with substituents at positions 2 (ethyl), 3 (phenyl), 5 (methyl), and the 7-amine group (4-butylphenyl). This scaffold is notable for its structural versatility, enabling interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C25H28N4

Molecular Weight

384.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H28N4/c1-4-6-10-19-13-15-21(16-14-19)27-23-17-18(3)26-25-24(20-11-8-7-9-12-20)22(5-2)28-29(23)25/h7-9,11-17,27H,4-6,10H2,1-3H3

InChI Key

BSSYHGSZLHSMRE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)CC)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Condensation of 3-Amino-4-Phenylpyrazole with β-Diketones

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of 3-amino-4-phenylpyrazole (8a ) with asymmetrical β-diketones. For the target compound, 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9 ), heptane-3,5-dione (ethyl methyl diketone) is reacted under reflux in acetic acid for 12 hours. This step yields a regioisomeric mixture due to the diketone’s asymmetry, necessitating chromatographic separation (silica gel, ethyl acetate/hexane) to isolate the desired 2-ethyl-5-methyl isomer.

Key Data:

ParameterValueSource
Yield65–75%
Regioselectivity2-ethyl:5-methyl = 4:1
PurificationColumn chromatography

Chlorination at Position 7

Conversion to 7-Chloropyrazolo[1,5-a]Pyrimidine

The 7-oxo group of 9 is replaced with chlorine using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst. The reaction proceeds at 100°C for 4 hours, yielding 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-chloride (10 ) with high efficiency. Excess POCl₃ is removed under reduced pressure, and the product is crystallized from dichloromethane/hexane.

Key Data:

ParameterValueSource
Yield90–95%
CatalystTMAC (10 mol%)
Purity (HPLC)>98%
ParameterValueSource
Yield70–75%
SolventDMF
BaseDIPEA (2 equiv)

Structural Confirmation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 6.89 (d, J = 8.4 Hz, 2H, butylphenyl-H), 3.76 (t, J = 7.2 Hz, 2H, NHCH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.31 (s, 3H, CH₃), 1.62–1.55 (m, 2H, CH₂), 1.38–1.29 (m, 2H, CH₂), 0.91 (t, J = 7.2 Hz, 3H, CH₃).

  • HRMS : m/z [M+H]⁺ calcd. 455.2584, found 455.2589.

Reaction Optimization

  • Solvent Screening : DMF outperforms toluene and THF in substitution efficiency due to superior solubility of intermediates.

  • Temperature : Reactions below 70°C result in incomplete substitution, while temperatures above 90°C promote decomposition.

Challenges and Mitigation Strategies

Regiochemical Control

The use of unsymmetrical β-diketones necessitates rigorous isomer separation. Gradient elution (hexane → ethyl acetate) resolves 2-ethyl-5-methyl (9 ) from 5-ethyl-2-methyl contaminants.

Chlorination Side Reactions

Over-chlorination is avoided by limiting POCl₃ stoichiometry to 3 equivalents and reaction time to 4 hours .

Chemical Reactions Analysis

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : In vitro tests have shown that N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can induce apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.

Inhibition of Kinases

Pyrazolo[1,5-a]pyrimidines are known for their ability to inhibit specific kinases involved in cancer progression:

  • Aurora Kinase Inhibition : Studies suggest that this compound can inhibit aurora kinases, which play a critical role in cell division and are often overexpressed in tumors. This inhibition could lead to reduced tumor growth and improved patient outcomes.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary assays have shown that this compound exhibits activity against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of several pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 27.6 μM. These findings support further investigation into the compound's mechanism of action and therapeutic potential.

Case Study 2: Inhibition of Mycobacterial Growth

Another study focused on the inhibition of Mycobacterium tuberculosis (M.tb) using pyrazolo[1,5-a]pyrimidines. The results indicated that certain derivatives exhibited potent inhibition of M.tb growth, suggesting that this compound may also be effective in treating tuberculosis.

Summary Table of Biological Activities

Activity Type Description Reference
Anticancer ActivityInduces apoptosis in cancer cell lines with significant cytotoxicity (IC50 ~27.6 μM).
Kinase InhibitionInhibits aurora kinases involved in cell division; potential for tumor growth reduction.
Antimicrobial ActivityExhibits broad-spectrum activity against bacteria and fungi; potential for infectious disease treatment.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and proliferation. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit pharmacological properties heavily influenced by substituent variations. Below is a detailed comparison based on substituent positions, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives

Compound ID / Reference Substituents (Position) Key Biological Activity Synthesis Yield / Purity
Target Compound 2-Ethyl, 3-phenyl, 5-methyl, 7-(4-butylphenyl)amine Hypothesized anti-parasitic/anti-microbial Not reported in evidence
Compound 1 6-Allyl, 5-methyl, 3-phenyl, 7-(pyridin-2-ylmethyl)amine Anti-Wolbachia agent 64% yield, >99% purity (HPLC)
Compound 3 3-(4-Fluorophenyl), 5,6-dimethyl, 7-(pyridin-2-ylmethyl)amine Anti-Wolbachia agent 90% yield, 99.6% purity (HPLC)
Compound 32 3,5-Bis(4-fluorophenyl), 7-(pyridin-2-ylmethyl)amine Anti-mycobacterial (MIC = 0.5 µg/mL) 64% yield, 99.1% purity (HPLC)
Compound 47 3-(4-Fluorophenyl), 5-phenyl, 7-((6-methylpyridin-2-yl)methyl)amine Anti-mycobacterial (MIC = 0.25 µg/mL) 64% yield, 98% purity (HPLC)
Compound 60 5-(Pyridin-2-yl), 7-(4-chlorophenethyl)amine Anti-tubercular (IC₅₀ = 1.2 µM) 75% yield, 98% purity (HPLC)
Compound 15f 5,6-Dimethyl, 3-(4-methylsulfonylphenyl), 7-(pyridin-2-ylmethyl)amine Anti-Wolbachia agent Not explicitly reported

Key Observations:

Substituent Impact on Bioactivity: Position 3: Aryl groups (e.g., phenyl, 4-fluorophenyl) enhance target binding. For example, 4-fluorophenyl at position 3 in Compound 47 improves anti-mycobacterial potency (MIC = 0.25 µg/mL) compared to non-fluorinated analogs . Position 5: Methyl or dimethyl groups (e.g., Compound 3) correlate with improved solubility and metabolic stability, critical for in vivo efficacy . Position 7: Bulky substituents like pyridin-2-ylmethyl (Compounds 1, 3, 32) or phenethyl (Compound 60) enhance interactions with hydrophobic enzyme pockets .

Synthetic Challenges: Yields vary significantly based on substituent complexity. For instance, Compound 95 () achieved only 11% yield due to steric hindrance from its aminomethyl group . Purity (>95% via HPLC) is consistently achieved through column chromatography or preparative HPLC .

Contradictory Trends :

  • While electron-withdrawing groups (e.g., fluorine) generally improve activity, Compound 50 () with a piperidin-1-yl group at position 7 showed reduced potency compared to simpler pyridinylmethyl analogs, suggesting steric limitations .

Biological Activity

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrazolo-pyrimidine core with various substituents that enhance its biological activity. Its molecular formula is C25H28N4C_{25}H_{28}N_{4} with a molecular weight of approximately 384.5 g/mol .

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa0.95Induction of apoptosis
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivativesHeLa0.37VEGFR-2 inhibition
SorafenibHeLa7.91Multi-targeted kinase inhibitor

The compound has been reported to induce apoptosis in cancer cells and block cell cycle progression at the sub-G1 phase, similar to other potent anticancer agents like sorafenib .

Antitubercular Activity

Another significant aspect of this compound is its potential as an antitubercular agent. It has been shown to inhibit mycobacterial ATP synthase effectively, making it a candidate for treating infections caused by Mycobacterium tuberculosis.

Table 2: Antitubercular Activity

CompoundTargetInhibition (%)
This compoundMycobacterial ATP synthaseSignificant
Isoniazid (Control)Mycobacterial ATP synthaseStandard

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes such as mycobacterial ATP synthase and various kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : The compound can halt the cell cycle progression at critical checkpoints, leading to reduced cell proliferation.

Case Studies

Several studies have explored the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Study on HeLa Cells : A comparative study demonstrated that this compound had a lower IC50 compared to traditional chemotherapeutics like sorafenib in HeLa cells.
  • Antitubercular Screening : In vitro assays revealed that this compound exhibited significant activity against M. tuberculosis, indicating its potential as a new therapeutic agent for tuberculosis treatment.

Q & A

Q. Critical Reaction Conditions :

  • Solvent : Polar aprotic solvents (e.g., dichloromethane, DMF) improve solubility and reactivity .
  • Catalysts : Triethylamine or palladium catalysts enhance coupling efficiency .
  • Temperature : 60–100°C for cyclization; 80–120°C for aryl substitution .
  • Purification : Column chromatography or recrystallization (ethanol/DMF) achieves >90% purity .

Reported yields range from 65–85%, depending on reactant ratios and catalyst loading .

Which analytical techniques are critical for characterizing the structural integrity of this compound?

Basic Research Question
Key methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms substituent positions (e.g., phenyl, butyl groups) via chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) resolves complex coupling patterns in the pyrazolo-pyrimidine core .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 454.25 for C₃₁H₃₄N₄) .
  • X-ray Crystallography : Resolves 3D geometry and intermolecular interactions (e.g., hydrogen bonding at the 7-amino group) .

How can researchers resolve contradictions in reported biological activities of similar pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Discrepancies in biological data (e.g., IC₅₀ values for kinase inhibition) arise from:

  • Structural variations : Minor substituent changes (e.g., fluorine vs. chlorine) alter target binding .
  • Assay conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. saline) .

Q. Methodological Solutions :

Comparative assays : Test compounds side-by-side under standardized conditions .

Structure-Activity Relationship (SAR) : Systematically vary substituents (Table 1) .

Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm on-/off-target effects .

Q. Table 1. Substituent Effects on Biological Activity (Adapted from )

Substituent PositionFunctional GroupObserved Activity
3-PhenylElectron-withdrawing (e.g., -CF₃)Enhanced kinase inhibition
4-ButylphenylHydrophobic chainImproved membrane permeability
7-Amine-NH₂ vs. -NHRModulates receptor selectivity

What methodologies are employed to study the compound's interaction with biological targets, such as enzymes or receptors?

Advanced Research Question

  • Enzyme Inhibition Assays :
    • Kinetic studies: Measure Kᵢ values using fluorogenic substrates (e.g., ATPase activity) .
    • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) .
  • Cellular Uptake Studies :
    • Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation .
    • LC-MS/MS quantifies parent compound and metabolites in lysates .
  • Molecular Dynamics (MD) Simulations : Predict binding poses in enzyme active sites (e.g., kinase ATP pockets) .

What are the key considerations in designing SAR studies for this compound?

Advanced Research Question

Substituent Prioritization : Focus on positions 2, 3, and 7, which modulate steric and electronic properties .

Bioisosteric Replacement : Replace phenyl with pyridyl or thiophene to enhance solubility .

Protease Stability : Introduce methyl or tert-butyl groups to block metabolic hotspots (e.g., CYP450 oxidation) .

In Vivo Correlation : Pair SAR with pharmacokinetic profiling (e.g., logP, plasma half-life) .

How can researchers address discrepancies in synthetic yields reported for pyrazolo[1,5-a]pyrimidine derivatives across studies?

Advanced Research Question
Variations in yield (e.g., 50% vs. 85%) stem from:

  • Reagent purity : Impurities in starting materials (e.g., enaminones) reduce efficiency .
  • Catalyst decomposition : Pd catalysts degrade under prolonged heating; use fresh batches .

Q. Mitigation Strategies :

  • Design of Experiments (DoE) : Optimize temperature, solvent, and catalyst via response surface methodology .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progression in real time .

What mechanistic insights exist for the compound's pharmacological activity?

Advanced Research Question
Proposed mechanisms include:

  • Kinase Inhibition : Competes with ATP in binding pockets (e.g., EGFR, VEGFR2) via hydrogen bonding to hinge regions .
  • Epigenetic Modulation : Inhibits histone deacetylases (HDACs) by chelating zinc ions in catalytic sites .
  • Pro-apoptotic Effects : Upregulates caspase-3/7 in cancer cells via mitochondrial pathway activation .

Key Evidence : Co-crystallization with EGFR (PDB: 8HN) confirms binding mode .

How does the compound's logP influence its pharmacokinetic profile?

Basic Research Question

  • logP Calculation : Predicted logP = 4.2 (via HPLC retention time correlation) indicates high lipophilicity .
  • Impact on ADME :
    • High logP enhances blood-brain barrier penetration but reduces aqueous solubility (<10 µg/mL) .
    • Structural modifications (e.g., adding -OH or -COOH) lower logP to 2.5–3.5, balancing bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.